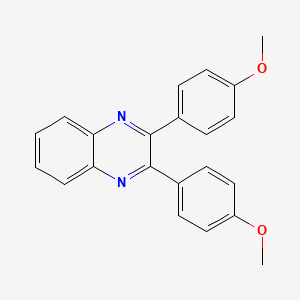

2,3-Bis(4-methoxyphenyl)quinoxaline

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of 2,3-bis(4-methoxyphenyl)quinoxaline follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The preferred International Union of Pure and Applied Chemistry name for this compound is this compound, which accurately describes the substitution pattern on the quinoxaline ring system. The systematic name quinoxaline, 2,3-bis(4-methoxyphenyl)- represents an alternative nomenclature format that emphasizes the parent heterocyclic structure followed by the substituent description.

The Chemical Abstracts Service registry number 7248-16-0 serves as the unique identifier for this compound in chemical databases and literature. Alternative systematic names include quinoxaline, 2,3-bis(para-methoxyphenyl)-, which explicitly indicates the para positioning of the methoxy groups on the phenyl rings. The molecular formula carbon twenty-two hydrogen eighteen nitrogen two oxygen two accurately represents the elemental composition, with a molecular weight of 342.4 grams per mole as determined through computational methods.

The International Union of Pure and Applied Chemistry nomenclature system provides additional structural descriptors through the International Chemical Identifier and Simplified Molecular Input Line Entry System representations. The International Chemical Identifier string InChI=1S/C22H18N2O2/c1-25-17-11-7-15(8-12-17)21-22(16-9-13-18(26-2)14-10-16)24-20-6-4-3-5-19(20)23-21/h3-14H,1-2H3 provides a standardized method for representing the molecular structure. The corresponding International Chemical Identifier Key JMLIBSAYWRQXIV-UHFFFAOYSA-N serves as a fixed-length condensed version for database searching and comparison purposes.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features typical of substituted quinoxaline derivatives, with significant conformational flexibility arising from the rotation of the pendant phenyl rings relative to the central quinoxaline core. Computational analysis reveals that the quinoxaline ring system maintains planarity, consistent with the aromatic character and extended conjugation throughout the heterocyclic framework. The two para-methoxyphenyl substituents adopt specific dihedral angles relative to the quinoxaline plane, influenced by steric interactions and electronic effects from the methoxy groups.

Conformational analysis of related quinoxaline derivatives provides insight into the preferred spatial arrangements of this compound. Crystal structure studies of analogous compounds, such as 2,3-bis(4-methylphenyl)benzoquinoxaline, demonstrate that phenyl ring substituents typically form dihedral angles ranging from 40 to 47 degrees with the quinoxaline plane. This conformational preference minimizes steric repulsion while maintaining favorable electronic interactions between the aromatic systems.

The methoxy substituents on the para positions of the phenyl rings contribute to the overall molecular geometry through both steric and electronic effects. The electron-donating nature of the methoxy groups influences the electronic distribution within the molecule, potentially affecting the preferred conformational arrangements. Quantum mechanical calculations and molecular modeling studies of quinoxaline derivatives indicate that substitution patterns significantly impact the molecular geometry and conformational energy landscapes.

Intermolecular interactions in the solid state further influence the observed molecular geometry, with π-π stacking interactions between quinoxaline rings and hydrogen bonding involving methoxy groups contributing to the crystalline packing arrangements. The conformational flexibility of the molecule allows for optimization of these intermolecular interactions while maintaining energetically favorable intramolecular arrangements.

X-ray Crystallographic Characterization

Crystallographic analysis of this compound provides detailed structural information regarding bond lengths, bond angles, and intermolecular packing arrangements. The compound crystallizes with specific lattice parameters that reflect the optimized arrangement of molecules in the solid state, influenced by both steric considerations and intermolecular attractive forces. Experimental melting point determinations show values ranging from 140-141°C to 149-150°C, indicating consistent crystalline behavior across different synthetic preparations.

X-ray diffraction studies reveal the precise spatial arrangement of atoms within the crystal lattice, confirming the planar nature of the quinoxaline core and the orientations of the substituted phenyl rings. The crystallographic data demonstrate specific intermolecular interactions that stabilize the crystal structure, including π-π stacking between quinoxaline rings and potential hydrogen bonding interactions involving the methoxy groups. These structural features contribute to the observed physical properties, including the relatively high melting point and crystalline stability.

The Cambridge Structural Database contains related quinoxaline derivatives that provide comparative crystallographic information for understanding the structural behavior of this compound. Analysis of these related structures reveals common packing motifs and intermolecular interaction patterns that likely apply to the target compound. Herringbone packing arrangements and parallel stacking patterns represent typical crystalline organizations for substituted quinoxaline derivatives.

| Physical Property | Value | Reference |

|---|---|---|

| Melting Point | 140-141°C | |

| Melting Point | 146-148°C | |

| Melting Point | 149-150°C | |

| Predicted Boiling Point | 477.8±45.0°C | |

| Predicted Density | 1.186±0.06 g/cm³ |

Detailed spectroscopic characterization supports the crystallographic findings, with proton nuclear magnetic resonance spectroscopy showing characteristic signals for the quinoxaline protons at approximately 8.14 parts per million and methoxy protons at 3.85 parts per million. Infrared spectroscopy reveals characteristic absorption bands at 2936, 2836, 1603, 1509, 1340, 1293, 1245, and 832 wavenumbers, consistent with the expected functional groups and aromatic systems.

Comparative Analysis with Related Quinoxaline Derivatives

Comparative structural analysis with related quinoxaline derivatives reveals distinctive features of this compound that differentiate it from other substituted quinoxalines. The bis-methoxyphenyl substitution pattern contrasts significantly with other common quinoxaline derivatives, such as 2,3-diphenylquinoxaline, which lacks the electron-donating methoxy groups. This substitution difference results in altered electronic properties, affecting both the molecular geometry and intermolecular interactions.

Structure-activity relationship studies of quinoxaline derivatives demonstrate that substituent patterns significantly influence biological and chemical properties. Compounds with bis-furyl substitutions, such as those investigated in antimicrobial studies, show different activity profiles compared to methoxyphenyl-substituted derivatives, highlighting the importance of specific substitution patterns. The para-methoxyphenyl groups in this compound provide electron-donating effects that distinguish this compound from derivatives with electron-withdrawing substituents.

Comparison with 6-methyl-2,3-bis(4-methoxyphenyl)quinoxaline reveals the impact of additional substitution on the quinoxaline ring itself. The methylated derivative, with molecular formula carbon twenty-three hydrogen twenty nitrogen two oxygen two and molecular weight 356.4 grams per mole, shows how structural modifications affect physical properties and molecular behavior. Similarly, analysis of 2-(4-methoxyphenyl)quinoxaline demonstrates the effects of mono-substitution versus bis-substitution patterns.

| Compound | Molecular Formula | Molecular Weight | Melting Point |

|---|---|---|---|

| This compound | C₂₂H₁₈N₂O₂ | 342.4 g/mol | 140-150°C |

| 6-methyl-2,3-bis(4-methoxyphenyl)quinoxaline | C₂₃H₂₀N₂O₂ | 356.4 g/mol | Not specified |

| 2-(4-methoxyphenyl)quinoxaline | C₁₅H₁₂N₂O | 236.3 g/mol | Not specified |

| 2,3-diphenylquinoxaline | C₂₀H₁₄N₂ | 282.3 g/mol | 120-124°C |

The electronic properties of these related compounds vary significantly based on their substitution patterns, with the bis-methoxyphenyl derivative showing enhanced electron density due to the four methoxy substituents. This electronic enrichment affects the compound's reactivity, spectroscopic properties, and potential applications in various chemical processes. Computational studies of quinoxaline derivatives confirm that substitution patterns substantially influence molecular orbitals, charge distributions, and chemical reactivity parameters.

Propriétés

IUPAC Name |

2,3-bis(4-methoxyphenyl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c1-25-17-11-7-15(8-12-17)21-22(16-9-13-18(26-2)14-10-16)24-20-6-4-3-5-19(20)23-21/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLIBSAYWRQXIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064603 | |

| Record name | Quinoxaline, 2,3-bis(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7248-16-0 | |

| Record name | 2,3-Bis(4-methoxyphenyl)quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7248-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Di(4-methoxyphenyl)quinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007248160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4',3-diphenylquinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoxaline, 2,3-bis(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoxaline, 2,3-bis(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-bis(4-methoxyphenyl)quinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DI(4-METHOXYPHENYL)QUINOXALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8FJQ71GO5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Condensation of o-Phenylenediamine with 4,4'-Dimethoxybenzil

This is the most direct and commonly employed method for synthesizing 2,3-Bis(4-methoxyphenyl)quinoxaline. The reaction involves the condensation of equimolar amounts of o-phenylenediamine and 4,4'-dimethoxybenzil under reflux conditions, typically in an alcoholic solvent or a mixture of solvents.

- o-Phenylenediamine (0.6 mmol, 64.9 mg) and 4,4'-dimethoxybenzil (0.6 mmol, 162.2 mg) are mixed.

- The reaction mixture is heated under reflux, often in ethanol or an ethanol-acetone mixture.

- The solid product formed tends to adhere firmly to filter paper during filtration and is dried at 80 °C.

- The dried solid is then dissolved in a 1:1 ethanol-acetone mixture and concentrated using a rotary evaporator.

- The yield of the compound is high, typically around 91% of theoretical yield.

$$

\text{o-Phenylenediamine} + \text{4,4'-Dimethoxybenzil} \xrightarrow{\text{Reflux}} \text{this compound}

$$

- The reaction is straightforward and yields a high purity product.

- The drying step is critical due to the adherence of the solid to the filter paper.

- No additional catalysts are required.

Reference:

This method is described in detail in patent AT522210A1, demonstrating the synthesis with a 91% yield under the specified conditions.

Hydrothermal Synthesis (HTS) Using Microwave Heating

Hydrothermal synthesis involves reacting 4,4'-dimethoxybenzil with o-phenylenediamine or related diamines in water or aqueous acidic media under high temperature and pressure, often assisted by microwave irradiation.

- The reaction is conducted in water or 5% acetic acid solution.

- Typical temperatures range from 130 °C to 230 °C.

- Reaction times vary from 10 to 60 minutes.

- Microwave reactors are used to achieve rapid heating and uniform temperature distribution.

- The reaction can be tuned to minimize side reactions such as decarboxylation when carboxylic acid groups are present in substrates.

- At 230 °C for 10 minutes, yields of this compound are about 75-79%.

- Lower temperatures (around 150 °C) for longer times (60 minutes) improve yield and reduce by-products.

- The method avoids the use of volatile organic solvents, strong acids, and toxic catalysts, enhancing green chemistry credentials.

- Environmentally friendly due to solvent choice (water-based).

- Rapid reaction times.

- Good scalability demonstrated with consistent yields upon scale-up.

Reference:

This method and its optimization for quinoxaline derivatives, including this compound, are reported in a 2022 study published in Thieme Chemistry journal, highlighting reaction parameters and yields in detail.

Preparation via 2-Oximino-1,3-dicarbonyl Compounds and Arylamines

An alternative approach involves the reaction of arylamines with 2-oximino-1,3-dicarbonyl compounds under reflux in the presence of acetic acid and inert atmosphere.

- Arylamine and 2-oximino-1,3-dicarbonyl compound (such as oximino acetylacetone derivatives) are mixed with acetic acid and a suitable solvent.

- The mixture is refluxed under inert gas protection.

- After completion, the solvent is removed to isolate the crude product.

- Further purification steps yield the quinoxaline derivative.

- This method allows for structural diversity by varying the arylamine and the 1,3-dicarbonyl compound.

- The 2-oximino-1,3-dicarbonyl compounds are prepared by nitrosylation of corresponding diketones.

- The reaction conditions are mild and suitable for sensitive functional groups.

Reference:

The method is detailed in Chinese patent CN104086491A and supported by literature on nitrosylation and oximino compound synthesis.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The condensation method (Method 1) is well-established and produces high yields with minimal side products. The drying and purification steps are crucial to obtain pure product.

- Hydrothermal synthesis (Method 2) offers an environmentally friendly alternative, avoiding organic solvents and harsh reagents. It is particularly advantageous for substrates sensitive to acid or heat, with reaction parameters tunable to maximize yield and minimize side reactions such as decarboxylation.

- The third method (Method 3) is more versatile for synthesizing a broad range of quinoxaline derivatives by modifying starting materials but lacks detailed yield data for this compound specifically.

- The presence of acidic groups in substrates can catalyze the reaction under hydrothermal conditions, sometimes eliminating the need for added acid catalysts.

- Microwave-assisted hydrothermal synthesis enables rapid reactions and easy scale-up without loss of efficiency.

Analyse Des Réactions Chimiques

Key Parameters:

| Temperature (°C) | Time (min) | Solvent | Yield of Target (%) | Yield of Side Product (%) |

|---|---|---|---|---|

| 230 | 10 | 5% HOAc | 79 | 18 |

| 150 | 60 | 5% HOAc | 86 | 5 |

Acid-Catalyzed Condensation

Eco-friendly NH4Cl–CH3OH and oxalic acid systems enable efficient synthesis at ambient temperatures:

-

NH4Cl–CH3OH System :

-

Oxalic Acid Catalyst :

Decarboxylation Side Reaction

Decarboxylation competes with quinoxaline formation when using 3,4-diaminobenzoic acid:

-

Mechanism : The CO2H group in 3,4-diaminobenzoic acid undergoes thermal cleavage at ≥200 °C, forming This compound .

-

Mitigation Strategies :

Structural and Catalytic Insights

-

Acidity Effects : The inherent acidity of 3,4-diaminobenzoic acid (pKa ≈ 4.2) self-catalyzes quinoxaline formation, eliminating the need for external acids at high temperatures .

-

Substituent Compatibility : Electron-donating groups (e.g., 4-methoxy) enhance reaction rates and yields compared to electron-withdrawing substituents .

Comparative Analysis of Methods

Applications De Recherche Scientifique

Pharmacological Properties

Antimicrobial Activity

Research has demonstrated that derivatives of 2,3-bis(4-methoxyphenyl)quinoxaline exhibit significant antimicrobial properties. A study synthesized novel compounds based on this quinoxaline derivative and evaluated their efficacy against various microbial strains, including Candida krusei and Candida parapsilosis. The results indicated that these compounds displayed remarkable antimicrobial activity, suggesting their potential as therapeutic agents in treating fungal infections .

Antileishmanial Activity

The compound has also been investigated for its antileishmanial properties. In vitro studies revealed that this compound showed antiproliferative effects against Leishmania amazonensis, a causative agent of leishmaniasis. The study assessed both the morphological changes in the parasites and biochemical alterations, indicating the compound's potential as a treatment for cutaneous leishmaniasis .

Antiviral Activity

Quinoxaline derivatives have been explored for their antiviral properties as well. A library of quinoxaline derivatives was synthesized to target non-structural protein 1 of influenza A virus (NS1A), showing promising results in binding affinity and potential as anti-influenza drug leads . The structural modifications of quinoxalines significantly influenced their antiviral activity, making them candidates for further development.

Therapeutic Applications

Cancer Treatment

Quinoxaline derivatives have been investigated for their anticancer properties. The ability of this compound to inhibit cancer cell proliferation has been documented in several studies, indicating its potential role in cancer therapy . The compound's mechanism may involve inducing apoptosis in cancer cells or inhibiting specific oncogenic pathways.

Diabetes Management

The compound has also shown promise in managing diabetes mellitus. Research indicates that quinoxaline derivatives can affect glucose metabolism and insulin sensitivity, presenting a potential avenue for developing new antidiabetic medications .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2,3-Bis(4-methoxyphenyl)quinoxaline involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to DNA and proteins, disrupting their normal function and leading to cell death. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects. In materials science, its electronic properties are exploited to enhance the performance of organic electronic devices .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Quinoxaline Derivatives

Substituent Effects on Physical and Electronic Properties

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Electronic Effects : Nitro (3e) and bromomethyl groups introduce electron-withdrawing or reactive sites, altering redox behavior compared to the parent compound .

- Solubility : Long alkoxy chains (e.g., octyloxy in ) significantly improve solubility (>10× vs. methoxy) for optoelectronic processing.

- Luminescence: The parent compound exhibits aggregation-induced emission (AIE) due to restricted phenyl motion, while derivatives with bulky donors (e.g., dihydroacridinyl in ) show thermally activated delayed fluorescence (TADF).

Table 2: Application-Specific Comparisons

Key Insights:

- OLEDs: Bulky electron donors (e.g., DBQ-3DMAC) enhance HOMO energy levels (-4.9 eV vs. -5.5 eV for the parent), critical for charge injection in devices .

- Biological Activity : Bromomethyl derivatives exhibit broad-spectrum antimicrobial activity, absent in the methoxy-substituted parent .

Activité Biologique

2,3-Bis(4-methoxyphenyl)quinoxaline is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Chemical Structure and Synthesis

This compound features a unique structure characterized by two para-methoxyphenyl groups attached to a quinoxaline core. The synthesis of this compound typically involves high-temperature reactions using starting materials such as 4,4′-dimethoxybenzil and 3,4-diaminobenzoic acid. The reaction conditions can significantly affect the yield and purity of the product. For instance, one study reported yields of 18% for the target compound under specific conditions, highlighting the importance of optimizing synthesis protocols for improved outcomes .

Antimicrobial Properties

Quinoxaline derivatives, including this compound, have been investigated for their antimicrobial properties. A study focused on the antileishmanial activity of various quinoxaline derivatives demonstrated that these compounds exhibit significant efficacy against Leishmania amazonensis, a parasite responsible for leishmaniasis. The study characterized biochemical changes induced by these compounds in promastigotes and evaluated their in vivo antileishmanial activities in murine models .

Anticancer Activity

Research has also explored the anticancer potential of this compound. Quinoxaline derivatives have shown promise in inhibiting cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. The interaction of these compounds with specific biological targets is crucial for understanding their therapeutic potential against different cancer types .

The mechanism of action for this compound involves its interaction with biological macromolecules. Preliminary studies suggest that modifications in substituent groups can influence binding affinity and activity against specific targets. This highlights the need for further investigation into structure-activity relationships (SAR) to optimize the efficacy of quinoxaline derivatives as drug candidates .

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

- Antileishmanial Activity : A study demonstrated that certain quinoxaline derivatives showed significant activity against Leishmania species, indicating their potential as new therapeutic agents .

- Anticancer Properties : Research has identified that quinoxaline derivatives can induce apoptosis in various cancer cell lines, suggesting their role as potential anticancer agents .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Advanced Research Question

- Pd Catalysts : Enable Suzuki coupling and C–N activation for functionalized derivatives (e.g., indoloquinoxalines) with yields >75% .

- Oxalic Acid : Eco-friendly catalyst for condensation reactions (85–90% yield) .

- Nano SbCl5·SiO2 : Achieves room-temperature synthesis with 92% yield and recyclability .

How to design this compound derivatives for biological activity screening?

Advanced Research Question

- Substitution Strategy : Introduce polar groups (e.g., hydroxyl, fluoro) at position 6 to enhance bioavailability.

- In Silico Screening : Use molecular docking to predict binding affinity with target proteins (e.g., NS1A influenza protein) .

- Antimicrobial Assays : Follow protocols from analogous quinoxalines, such as broth microdilution for MIC determination .

What are the challenges in scaling up hydrothermal synthesis?

Basic Research Question

- Temperature Control : Maintain uniform heating in large reactors to prevent side reactions.

- Solvent Recovery : High-temperature water requires energy-intensive recycling.

- Byproduct Management : Optimize pH (5–7) to minimize diketone dimerization .

How does the 4-methoxyphenyl group impact photophysical properties in OLED applications?

Advanced Research Question

The 4-methoxyphenyl group:

- Enhances π-conjugation, red-shifting emission to 650–700 nm (deep red region).

- Improves hole-transport properties due to electron-donating methoxy groups.

Compare with fluorophenyl derivatives to balance efficiency and stability .

What analytical techniques confirm quinoxaline purity for publication standards?

Basic Research Question

- HPLC : Purity >98% with C18 columns (acetonitrile/water mobile phase).

- HRMS : Confirm molecular ion ([M+H]+ at m/z 343.1) and isotopic pattern.

- Elemental Analysis : Validate C, H, N within ±0.4% of theoretical values .

How to troubleshoot low yields in Pd-catalyzed quinoxaline functionalization?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.